molecular formula C8H11N3O4 B454677 ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate CAS No. 78208-68-1

ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate

Cat. No.: B454677
CAS No.: 78208-68-1
M. Wt: 213.19g/mol
InChI Key: VDHKTDCTKTZYQI-UHFFFAOYSA-N
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Description

Ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate is a compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry

Biochemical Analysis

Biochemical Properties

Ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including those involved in oxidative stress responses and metabolic pathways. For instance, it can act as an inhibitor for certain enzymes, thereby modulating their activity and influencing the overall biochemical pathways . The interactions between this compound and these enzymes are primarily based on its ability to form stable complexes, which can alter the enzyme’s conformation and activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules, leading to changes in downstream signaling pathways . Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional landscape of the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors, thereby altering their activity . This binding can result in either inhibition or activation of the target biomolecule, depending on the nature of the interaction. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound has been associated with alterations in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can exert beneficial effects by modulating enzyme activity and cellular processes . At higher doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic processes. For instance, it can inhibit or activate enzymes that play a role in oxidative stress responses, thereby affecting the overall metabolic balance within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The distribution of this compound is crucial for its biochemical activity, as it determines the concentration of the compound at its site of action.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are influenced by targeting signals and post-translational modifications . This compound can be directed to particular compartments or organelles within the cell, where it exerts its biochemical effects. The subcellular localization of this compound is essential for its function, as it ensures that the compound interacts with its target biomolecules in the appropriate cellular context.

Scientific Research Applications

Properties

IUPAC Name

ethyl 2,5-dimethyl-4-nitropyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O4/c1-4-15-8(12)7-6(11(13)14)5(2)9-10(7)3/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDHKTDCTKTZYQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NN1C)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50357076
Record name ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78208-68-1
Record name ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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